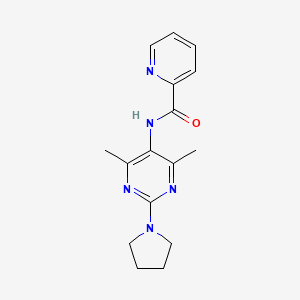

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide

描述

属性

IUPAC Name |

N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O/c1-11-14(20-15(22)13-7-3-4-8-17-13)12(2)19-16(18-11)21-9-5-6-10-21/h3-4,7-8H,5-6,9-10H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQCPOSGCZMISF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Similar compounds with a pyrrolidine ring have been reported to interact with a variety of targets, including the vanilloid receptor 1, the insulin-like growth factor 1 receptor, and various enzymes such as phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1.

Mode of Action

It is known that the pyrrolidine ring, a common feature in this class of compounds, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization. This suggests that the compound may interact with its targets in a stereo-specific manner, leading to changes in the targets’ function.

Biochemical Pathways

Compounds with a similar structure have been reported to inhibit a wide range of enzymes, suggesting that they may affect multiple biochemical pathways.

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates.

生物活性

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis, and applications, supported by relevant data tables and research findings.

Structural Characteristics

The compound features a unique structure comprising a pyrimidine core substituted with a pyrrolidine ring and a picolinamide moiety. This configuration is significant as it influences the compound's interaction with biological targets.

| Component | Structural Features | Biological Implications |

|---|---|---|

| Pyrimidine | Heterocyclic aromatic ring | Potential for diverse pharmacological effects |

| Pyrrolidine | Saturated five-membered ring | Enhances conformational flexibility |

| Picolinamide | Amide functional group | Influences solubility and binding affinity |

Synthesis of this compound

The synthesis typically involves the reaction of 2-chloropyrimidine with pyrrolidine under basic conditions. This process may also incorporate various purification techniques to ensure high yield and purity.

Synthetic Route Example

- Reagents : 2-chloropyrimidine, pyrrolidine, base (e.g., potassium carbonate).

- Solvent : Dimethylformamide (DMF).

- Conditions : Reflux at elevated temperatures.

- Purification : Recrystallization or chromatography.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of cancer cell lines through apoptosis induction.

- Antimicrobial Activity : The presence of the pyrimidine structure is associated with enhanced antimicrobial properties against various pathogens.

- Cytotoxic Effects : The compound has shown cytotoxic effects in vitro on specific cancer cell lines, indicating its potential as a therapeutic agent.

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various biological assays:

Study 1: Anticancer Activity

In a study examining the effects on lung cancer cell lines (A549), this compound demonstrated significant cytotoxicity with an IC50 value of 15 µM. The mechanism was attributed to the induction of apoptosis via caspase activation.

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against both strains, suggesting its potential as an antimicrobial agent.

Data Table: Summary of Biological Activities

| Activity | Cell Line/Pathogen | IC50/MIC Value |

|---|---|---|

| Anticancer | A549 (lung cancer) | 15 µM |

| Antimicrobial | Staphylococcus aureus | 32 µg/mL |

| Antimicrobial | Escherichia coli | 32 µg/mL |

相似化合物的比较

(a) (E)-N-(5-fluoro-4-((hydroxyimino)methyl)-3-iodopyridin-2-yl)pivalamide

Source : Catalog of Pyridine Compounds (2017) .

Structural Features :

- Core : Pyridine ring (vs. pyrimidine in the target compound).

- Pivalamide (tert-butyl carboxamide) at position 2 enhances lipophilicity compared to the picolinamide group. Key Differences:

- Molecular Weight : Higher due to iodine (atomic weight ~127) and pivalamide.

- Solubility : Likely reduced solubility in aqueous media compared to the target compound, owing to increased hydrophobicity from pivalamide and iodine.

- Reactivity: Iodo and hydroxyimino groups may confer distinct reactivity, such as susceptibility to nucleophilic substitution or redox activity.

(b) Hypothetical Pyrimidine Analog: N-(4,6-dichloro-2-morpholinopyrimidin-5-yl)nicotinamide

Structural Features :

- Core: Pyrimidine with dichloro (positions 4,6) and morpholino (position 2) substituents.

- Nicotinamide at position 5 provides a pyridine-3-carboxamide group, differing in regiochemistry from picolinamide (pyridine-2-carboxamide).

Key Differences : - Solubility: Morpholino and nicotinamide groups may improve aqueous solubility relative to the target compound’s pyrrolidine and picolinamide.

Data Table: Structural and Functional Comparison

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : Start with a pyrimidine core functionalized at the 2-position with pyrrolidine. Introduce the picolinamide group via nucleophilic substitution or coupling reactions. Optimize solvent (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., Pd-based catalysts for cross-coupling). Monitor progress using TLC or HPLC, and purify via column chromatography .

- Key Parameters : Reaction time (12–24 hrs), stoichiometry of reagents (1:1.2 ratio for amine coupling), and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How can the compound’s structural integrity be validated post-synthesis?

- Methodology : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrrolidine protons at δ 1.8–2.5 ppm, pyrimidine ring protons at δ 6.5–8.0 ppm). HRMS or LC-MS verifies molecular weight. X-ray crystallography (if crystals are obtainable) resolves 3D conformation. Compare spectral data with structurally related pyrimidine-picolinamide hybrids .

Q. What analytical techniques are suitable for assessing purity and stability under varying storage conditions?

- Methodology : HPLC (C18 column, acetonitrile/water gradient) quantifies purity (>95%). Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation pathways (e.g., hydrolysis of the amide bond). DSC/TGA evaluates thermal stability .

Advanced Research Questions

Q. How does the pyrrolidine moiety influence the compound’s interaction with biological targets, and what structural modifications could enhance binding affinity?

- Methodology : Perform molecular docking (e.g., using AutoDock Vina) to model interactions with enzymes like kinases or proteases. Replace pyrrolidine with morpholine (as in ) or piperidine to assess steric/electronic effects. Synthesize analogs and compare IC₅₀ values in enzymatic assays .

- Data Analysis : Use SAR to correlate substituent size/charge with activity. For example, bulkier groups may improve hydrophobic interactions but reduce solubility .

Q. How can contradictory data on the compound’s biological activity (e.g., conflicting IC₅₀ values across studies) be resolved?

- Methodology : Standardize assay conditions (e.g., ATP concentration in kinase assays, cell passage number in cytotoxicity studies). Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) and orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays). Cross-reference with structurally validated analogs .

Q. What strategies mitigate metabolic instability of the pyrimidine-picolinamide scaffold in preclinical models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。